1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone
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Overview
Description
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone is a chemical compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a pyrrolidine ring attached to the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone typically involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine. The reaction is facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and a base like N,N-diisopropylethylamine. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for about 4 hours. The product is then extracted using ethyl acetate and purified by silica-gel column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanol.
Substitution: Formation of halogenated derivatives like 4-bromo-1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone.
Scientific Research Applications
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxy group on the phenyl ring can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a hydroxyl group instead of a methoxy group.
(4-Fluoro-3-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a fluorine atom instead of a hydrogen atom on the phenyl ring.
Uniqueness
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxyphenyl and pyrrolidine moieties provides a distinct structural framework that can be exploited for various applications in research and industry .
Biological Activity
1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)ethanone, a compound featuring a pyrrolidine ring substituted with a methoxyphenyl group, has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuropharmacological effects. The findings are summarized in data tables and case studies, providing a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolidine moiety linked to an ethanone group and a methoxyphenyl substituent, which may influence its interaction with biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound's activity against various bacterial strains has been explored:
Compound | Target Pathogen | MIC (μg/mL) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 6.25 | |
Escherichia coli | 12.5 |
These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The anticancer potential of pyrrolidine derivatives has been extensively studied. For instance, compounds similar to this compound have shown significant cytotoxic effects on cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action | Reference |
---|---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 15 | Induction of apoptosis | |
PANC-1 (pancreatic cancer) | 20 | Inhibition of cell migration |
The compound exhibited concentration-dependent inhibition of cell proliferation and induced apoptotic pathways in cancer cells.
Neuropharmacological Effects
Pyrrolidine derivatives have also been investigated for their neuropharmacological properties. Research indicates that compounds with similar structures may exhibit effects on neurotransmitter systems:
- Dopaminergic Activity : Some studies suggest that pyrrolidine derivatives can modulate dopamine receptors, potentially influencing mood and behavior.
- Neuroprotective Effects : Compounds structurally related to this compound have demonstrated neuroprotective effects in models of neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University investigated the effects of this compound on MDA-MB-231 breast cancer cells. The compound was found to significantly reduce cell viability at concentrations above 10 μM, with flow cytometry confirming an increase in apoptotic cells.
Case Study 2: Antimicrobial Screening
In a screening assay against various bacterial strains, the compound showed promising results against Staphylococcus aureus and Escherichia coli. Further structural modifications were suggested to enhance its potency and selectivity.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17NO2/c1-10(15)14-8-7-12(9-14)11-3-5-13(16-2)6-4-11/h3-6,12H,7-9H2,1-2H3 |
InChI Key |
PWZIXKUQVIMJOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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